molecular formula C16H12N2O B14486946 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one CAS No. 67200-57-1

3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one

Cat. No.: B14486946
CAS No.: 67200-57-1
M. Wt: 248.28 g/mol
InChI Key: ISBLLECMKUPRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Properties

CAS No.

67200-57-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)10-11-18-12-17-14-8-4-5-9-15(14)18/h1-12H

InChI Key

ISBLLECMKUPRFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CN2C=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.